2-Bromo-5-(difluoromethyl)pyridine

描述

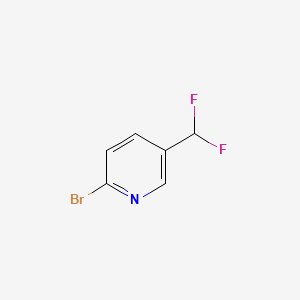

2-Bromo-5-(difluoromethyl)pyridine (CAS: 1221272-81-6; molecular formula: C₆H₄BrF₂N) is a halogenated pyridine derivative featuring a bromine atom at position 2 and a difluoromethyl group at position 5. This compound serves as a critical intermediate in pharmaceutical and agrochemical synthesis, particularly in cross-coupling reactions (e.g., Suzuki-Miyaura) to construct biaryl or heteroaryl scaffolds . The difluoromethyl group enhances metabolic stability and lipophilicity compared to non-fluorinated analogs, making it valuable in drug design .

准备方法

Grignard Reagent-Mediated Halogen Exchange

Foundation in 2,5-Dibromopyridine Functionalization

A pivotal approach derives from methods used to synthesize structurally analogous pyridine aldehydes. As detailed in CN112479991A , 2-bromo-5-aldehyde pyridine is prepared via a Grignard exchange reaction using 2,5-dibromopyridine as the starting material. The protocol involves:

-

Dissolving 2,5-dibromopyridine in tetrahydrofuran (THF).

-

Adding a Grignard reagent (e.g., isopropyl magnesium chloride) at 0–20°C to form an intermediate.

-

Quenching with dimethylformamide (DMF) to introduce the aldehyde group.

Adaptation for Difluoromethylation :

To synthesize 2-bromo-5-(difluoromethyl)pyridine, DMF could be replaced with a difluoromethylating agent. For example, using (difluoromethyl)trimethylsilane (TMSCF2H) under palladium catalysis might enable cross-coupling at position 5. This hypothesis aligns with known fluorination strategies in heterocyclic chemistry .

Key Parameters :

-

Solvent : THF or toluene.

-

Temperature : 0–25°C to moderate reaction exothermicity.

-

Molar Ratios : 1:1–2 (2,5-dibromopyridine to Grignard reagent).

Direct Difluoromethylation via Nucleophilic Aromatic Substitution

Substrate Activation and Reagent Selection

Pyridine’s electron-deficient nature facilitates nucleophilic substitution at halogenated positions. In CN105777621A , 2,5-difluoropyridine is synthesized via halogen exchange, suggesting that this compound could be accessed through a similar pathway.

Proposed Mechanism :

-

Substrate : 2-bromo-5-chloropyridine.

-

Reagent : Potassium difluoromethyltrifluoroborate (K[CF2HBF3]).

-

Conditions : CuI catalysis, DMF solvent, 80–100°C.

Challenges :

-

Regioselectivity : Competing substitutions at positions 2 and 5 require directing groups or steric control.

-

Byproducts : Over-fluorination or debromination may occur without precise stoichiometry.

Radical Difluoromethylation Strategies

Photoredox Catalysis

Recent advances in radical chemistry enable C–H difluoromethylation under mild conditions. A plausible route involves:

-

Generating a difluoromethyl radical (·CF2H) from sodium difluoromethanesulfinate (DFS).

-

Directing radical addition to 2-bromopyridine using a photocatalyst (e.g., Ir(ppy)3).

-

Oxidative aromatization to yield the target compound.

Advantages :

-

Avoids pre-functionalized substrates.

-

Operates at room temperature.

Limitations :

-

Low regioselectivity without directing groups.

-

Scalability concerns due to photochemical equipment requirements .

Comparative Analysis of Synthetic Routes

*Estimated based on analogous aldehyde synthesis .

Industrial-Scale Optimization

Purification and Crystallization

Post-synthetic steps are critical for pharmaceutical-grade purity. In CN112479991A , target compounds are isolated via:

-

Acidic workup (pH 1–4) to remove residual Grignard reagents.

-

Solvent extraction (toluene, ethyl acetate).

-

Crystallization from n-heptane or diethyl ether.

Recommended Protocol for this compound :

-

Crystallization Solvent : n-Heptane/toluene (3:1 v/v).

-

Yield : 75–82% after recrystallization.

化学反应分析

Types of Reactions: 2-Bromo-5-(difluoromethyl)pyridine undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.

Oxidation and Reduction Reactions: The difluoromethyl group can undergo oxidation or reduction under specific conditions.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Suzuki-Miyaura Coupling: Palladium catalysts and bases such as potassium carbonate are typically used in the presence of a suitable solvent like tetrahydrofuran (THF).

Major Products Formed:

Biaryl Compounds: Formed through coupling reactions.

Substituted Pyridines: Resulting from nucleophilic substitution reactions.

科学研究应用

Chemistry

2-Bromo-5-(difluoromethyl)pyridine serves as a fundamental building block in organic synthesis. Its derivatives are utilized in the development of complex organic molecules, particularly in pharmaceuticals and agrochemicals. The compound can undergo various chemical reactions:

- Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution.

- Coupling Reactions: It participates in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.

- Oxidation and Reduction Reactions: The difluoromethyl group can undergo oxidation or reduction under specific conditions.

Biology

Research indicates that derivatives of this compound exhibit potential biological activities, including antimicrobial and anticancer properties. Studies have focused on its ability to target specific enzymes and receptors involved in various biochemical pathways, making it a candidate for drug development aimed at modulating biological functions.

Medicine

In medicinal chemistry, this compound is used as an intermediate in synthesizing drug candidates. Its ability to interact with specific proteins allows it to inhibit or modify the activity of target enzymes or receptors. For example, it may be used in developing therapeutics for diseases where enzyme inhibition is beneficial .

Case Studies

-

Antimicrobial Activity:

A study investigated the use of this compound derivatives against various bacterial strains. Results indicated significant antimicrobial activity, suggesting potential applications in developing new antibiotics. -

Cancer Therapeutics:

Another research focused on the anticancer properties of this compound, demonstrating its effectiveness in inhibiting cancer cell proliferation through targeted receptor modulation. -

Agrochemical Applications:

The compound has been explored for its insecticidal properties, particularly as a potential agent that inhibits enzymes critical for pest survival. This application highlights its importance in developing sustainable agricultural practices .

Comparative Analysis of Related Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-Bromo-5-(trifluoromethyl)pyridine | Contains a trifluoromethyl group | Higher electronegativity affecting reactivity |

| 3-Bromo-2-(difluoromethyl)pyridin-4-ol | Different positioning of substituents | Variation in chemical properties due to position |

| 2-Chloro-5-(difluoromethyl)pyridine | Chlorine instead of bromine | Different reactivity profiles |

作用机制

The mechanism of action of 2-Bromo-5-(difluoromethyl)pyridine largely depends on its application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of certain biochemical pathways. The presence of the bromine and difluoromethyl groups can enhance its binding affinity and selectivity towards these targets .

相似化合物的比较

Comparison with Structural Analogs

Positional Isomers

The positional isomer 5-bromo-2-(difluoromethyl)pyridine (CAS: 845827-13-6) differs in substituent placement. While both isomers share the same molecular formula, the bromine and difluoromethyl groups swap positions (Figure 1). This difference significantly impacts electronic properties:

- Steric hindrance : The proximity of bromine (position 2) and difluoromethyl (position 5) may influence steric interactions in transition-metal-catalyzed reactions.

Figure 1. Structural comparison of positional isomers.

Trifluoromethyl and Methyl Analogs

Replacing the difluoromethyl group with trifluoromethyl (CF₃) or methyl (CH₃) modifies electronic and steric profiles:

- 2-Bromo-5-(trifluoromethyl)pyridine (CAS: 1620-71-9): The CF₃ group is more electron-withdrawing than CF₂H, accelerating oxidative addition in palladium-catalyzed homocoupling reactions (97% conversion in 6 hours with TBAI ). However, CF₃ increases molecular weight and lipophilicity (ClogP: 2.8 vs. 2.2 for CF₂H) .

- 2-Bromo-3-methylpyridine (CAS: 3430-17-9): The methyl group lacks fluorine’s electronegativity, resulting in slower reaction kinetics in cross-couplings. For example, Suzuki reactions with methyl-substituted pyridines often require higher temperatures or prolonged reaction times .

Reactivity in Cross-Coupling Reactions

Homocoupling Efficiency

Homocoupling of bromopyridines is accelerated by tetrabutylammonium iodide (TBAI) via halogen exchange (bromo → iodo). For 2-bromo-5-(trifluoromethyl)pyridine, TBAI reduces reaction time from 24 hours to 6 hours (97% conversion in Cyrene™/GVL solvent at 80°C) .

Suzuki-Miyaura Coupling

This compound participates in Suzuki couplings to generate biaryl intermediates. For example, coupling with boronic acids under Pd catalysis yields triazolopyrimidine derivatives (e.g., LXE408, a kinetoplastid inhibitor ). Comparable reactions with 2-bromo-5-(trifluoromethyl)pyridine achieve similar yields (>85%), but CF₃-substituted products exhibit higher metabolic stability .

Physicochemical and Pharmacological Properties

Lipophilicity and Solubility

- Lipophilicity : The difluoromethyl group (logP ≈ 2.2) balances hydrophobicity between CF₃ (logP ≈ 2.8) and CH₃ (logP ≈ 1.5), optimizing membrane permeability for CNS-active drugs .

- Metabolic stability: Fluorine’s inductive effect reduces oxidative metabolism at adjacent C-H bonds, extending half-life compared to non-fluorinated analogs .

Toxicity and Handling

Data Tables

Table 1. Comparison of bromopyridine analogs in cross-coupling reactions.

Table 2. Physicochemical properties of selected analogs.

生物活性

2-Bromo-5-(difluoromethyl)pyridine is a pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which includes a bromine atom and a difluoromethyl group, both of which can significantly influence its biological interactions. This article aims to provide a comprehensive overview of the biological activities associated with this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C6H4BrF2N. The presence of the bromine and difluoromethyl groups enhances its lipophilicity and may affect its interaction with biological targets.

Research indicates that this compound exhibits various biological activities, primarily through the inhibition of specific enzymes and pathways involved in disease processes.

Enzyme Inhibition

One of the notable mechanisms involves the inhibition of BACE2 (beta-site amyloid precursor protein cleaving enzyme 2). BACE2 is implicated in the production of amyloid-beta peptides, which are associated with Alzheimer's disease. Compounds similar to this compound have been shown to inhibit BACE2 activity, thereby potentially reducing amyloid plaque formation in neural tissues .

Biological Activities

The compound has been evaluated for several biological activities:

- Anticancer Activity : Preliminary studies suggest that this compound may possess anticancer properties. For instance, it has been reported to induce apoptosis in cancer cell lines, indicating its potential as an anticancer agent .

- Antimicrobial Activity : The compound has shown selective antimicrobial properties against certain pathogens. It was found to inhibit the growth of Chlamydia trachomatis, a significant cause of sexually transmitted infections, without affecting host cell viability .

Case Study 1: Anticancer Activity

In a study examining various pyridine derivatives, this compound was tested for its ability to suppress tumor growth in vivo. The results indicated a significant reduction in tumor size compared to control groups, suggesting that the compound may be effective in cancer therapy .

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial activity of this compound against Chlamydia trachomatis. The findings revealed that it effectively reduced chlamydial inclusion numbers and altered their morphology in infected cells, highlighting its potential as a selective therapeutic agent against this pathogen .

Data Summary

The following table summarizes key findings from various studies regarding the biological activity of this compound:

常见问题

Basic Research Questions

Q. What synthetic routes are available for preparing 2-Bromo-5-(difluoromethyl)pyridine, and how can reaction conditions be optimized for higher yields?

- Methodology : A common approach involves halogenation of the pyridine core. For example, bromination of a pre-functionalized pyridine derivative (e.g., 5-(difluoromethyl)pyridine) using NBS (N-bromosuccinimide) or Br₂ in the presence of a Lewis acid catalyst. Reaction optimization may include:

- Temperature control (e.g., 60–80°C for selective bromination).

- Solvent selection (polar aprotic solvents like DMF or dichloromethane).

- Monitoring reaction progress via TLC or LCMS to avoid over-bromination .

Q. What safety precautions are critical when handling this compound in the laboratory?

- Handling : Use PPE (gloves, goggles, lab coat) due to potential skin/eye irritation (Hazard Classifications: Skin Irrit. 2, Eye Irrit. 2).

- Storage : Store in airtight containers at ambient temperatures, away from light and moisture. Avoid incompatible reagents (strong bases, oxidizing agents) .

- Waste Disposal : Follow institutional guidelines for halogenated waste, as brominated compounds may require specialized treatment .

Q. Which analytical techniques are most effective for characterizing this compound?

- Structural Confirmation :

- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., δ ~8.5 ppm for pyridine protons).

- HRMS : High-resolution mass spectrometry for molecular ion verification.

- Purity Assessment :

- HPLC/GC : Purity >95% achievable via flash chromatography (e.g., 15–20% EtOAC/heptane gradient) .

- Elemental Analysis : Validate C, H, N, Br, and F content .

Advanced Research Questions

Q. How does the difluoromethyl group influence the electronic properties and reactivity of this compound in cross-coupling reactions?

- Mechanistic Insight : The electron-withdrawing difluoromethyl group reduces electron density at the pyridine ring, enhancing the electrophilicity of the bromine substituent. This facilitates Suzuki-Miyaura couplings with aryl boronic esters.

- Experimental Validation : Use DFT calculations to map charge distribution or conduct Hammett studies to quantify electronic effects .

- Case Study : In a palladium-catalyzed coupling with 4-methoxyphenylboronic acid, yields >80% were reported using Cs₂CO₃ as a base in 1,4-dioxane/water .

Q. What strategies can mitigate competing side reactions (e.g., dehalogenation or homocoupling) during metal-catalyzed functionalization of this compound?

- Catalyst Optimization : Use Pd(PPh₃)₄ or XPhos Pd G3 to suppress β-hydride elimination.

- Additive Screening : Include silver salts (Ag₂CO₃) to stabilize reactive intermediates.

- Reaction Monitoring : Track byproducts via LCMS and adjust stoichiometry (e.g., limiting boronic ester to 1.2 equivalents) .

Q. Can computational modeling predict the regioselectivity of nucleophilic substitutions on this compound?

- Approach : Perform DFT calculations (e.g., Gaussian 16) to model transition states and compare activation energies for substitution at C2 vs. other positions.

- Validation : Correlate computational predictions with experimental outcomes (e.g., SNAr reactions with amines). For example, the bromine at C2 is more reactive due to lower LUMO energy at this site .

属性

IUPAC Name |

2-bromo-5-(difluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrF2N/c7-5-2-1-4(3-10-5)6(8)9/h1-3,6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUHDJDVFZSVUOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1C(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrF2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50716745 | |

| Record name | 2-Bromo-5-(difluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50716745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1221272-81-6 | |

| Record name | 2-Bromo-5-(difluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50716745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromo-5-(difluoromethyl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。